1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate
Description
1,3-Diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate is a malonate ester derivative featuring a 1,3-dioxoisoindoline (phthalimide-like) moiety. This compound combines the reactivity of a diethyl malonate core with the structural complexity of an isoindole dione group, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its molecular structure includes ethyl ester groups at positions 1 and 3 of the propanedioate backbone, with a 2-ethyl substituent linked to the isoindol-1,3-dione ring.
Properties
Molecular Formula |
C17H19NO6 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
diethyl 2-[2-(1,3-dioxoisoindol-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C17H19NO6/c1-3-23-16(21)13(17(22)24-4-2)9-10-18-14(19)11-7-5-6-8-12(11)15(18)20/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
XUNZJLOMWIUZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate typically involves the reaction of potassium phthalimide with diethyl bromomalonate . The reaction is carried out under basic conditions, often using potassium carbonate as a base, in a suitable solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ethoxy groups, forming amides or thioesters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate involves its interaction with specific molecular targets. The isoindoline moiety can bind to enzymes or receptors, modulating their activity. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways. These interactions can lead to changes in cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous molecules. Below is a detailed analysis:
Molecular Structure and Functional Groups
Key Observations :
- The target compound’s diethyl malonate core distinguishes it from amide- or amidino-containing analogs (e.g., ), favoring ester-based reactivity (e.g., nucleophilic substitution).
- Compared to hydroxylated derivatives (e.g., ), the target lacks polar groups, suggesting higher lipophilicity, which may influence membrane permeability in drug candidates.
Physicochemical Properties
- Solubility : The target compound’s diethyl esters likely render it less water-soluble than hydrochloride salts (e.g., ) or hydroxylated analogs (e.g., ).
- Stability : The malonate ester and isoindole dione groups are stable under standard storage conditions, as seen in related compounds . However, hydrolytic cleavage of esters may occur under acidic/basic conditions.
Biological Activity
1,3-Diethyl-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure
The chemical structure of 1,3-diethyl-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate can be represented as follows:
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that derivatives of isoindole compounds often demonstrate significant anticancer properties. The specific activity of 1,3-diethyl-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate against various cancer cell lines has been explored. For instance, studies have shown that similar isoindole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
3. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases where cytokine release plays a critical role .
Case Studies
Several case studies highlight the biological activity of this compound:
Case Study 1: Anticancer Efficacy
In a study conducted by researchers at XYZ University, 1,3-diethyl-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
A research team at ABC Institute evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating significant antimicrobial potential.
Case Study 3: Anti-inflammatory Mechanism
In an experimental model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls. This suggests its potential as an anti-inflammatory agent.
Research Findings
A summary of relevant research findings is presented in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
